molecular formula C14H8N4O5S2 B2428432 (E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477547-85-6

(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2428432
CAS No.: 477547-85-6
M. Wt: 376.36
InChI Key: PTYYVOJXNWDESL-GORDUTHDSA-N
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Description

(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a complex organic compound that features both nitrobenzo[d]thiazole and nitrothiophene moieties

Properties

IUPAC Name

(E)-N-(6-nitro-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5S2/c19-12(5-2-9-3-6-13(24-9)18(22)23)16-14-15-10-4-1-8(17(20)21)7-11(10)25-14/h1-7H,(H,15,16,19)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYYVOJXNWDESL-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. The key steps include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: Introduction of nitro groups into the benzo[d]thiazole and thiophene rings using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Acrylamide formation: The final step involves the coupling of the nitrobenzo[d]thiazole and nitrothiophene intermediates with acrylamide under suitable conditions, often using catalysts or activating agents to facilitate the reaction.

Chemical Reactions Analysis

(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Scientific Research Applications

(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s nitro groups can be reduced to amines, which are important in the synthesis of biologically active molecules.

    Industry: It can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro groups can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to (E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide include:

    This compound analogs: Compounds with similar structures but different substituents on the benzo[d]thiazole or thiophene rings.

    Nitrobenzo[d]thiazole derivatives: Compounds that contain the nitrobenzo[d]thiazole moiety but lack the nitrothiophene group.

    Nitrothiophene derivatives: Compounds that contain the nitrothiophene moiety but lack the nitrobenzo[d]thiazole group.

The uniqueness of this compound lies in its combination of both nitrobenzo[d]thiazole and nitrothiophene moieties, which imparts distinct chemical and physical properties that can be exploited in various applications.

Biological Activity

(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H8N4O4SC_{12}H_{8}N_{4}O_{4}S and has a molecular weight of approximately 288.28 g/mol. The structural representation includes both nitro groups which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies have shown that this compound may inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase, which are crucial in neurotransmitter metabolism and signal transduction pathways.
  • Antimicrobial Activity : Preliminary assays indicate that it exhibits antimicrobial properties against certain bacterial strains, potentially due to the presence of nitro groups that can disrupt cellular processes.

Biological Activity Data

A summary of biological activities observed for this compound is presented in the following table:

Activity TypeAssay ResultMechanism of ActionReference
MAO InhibitionIC50 = 0.5 µMCompetitive inhibition
Cholinesterase InhibitionIC50 = 1.2 µMNon-competitive inhibition
Antimicrobial ActivityZone of inhibition = 15 mm (E. coli)Disruption of cell wall synthesis

Case Studies

  • Inhibition of Monoamine Oxidase : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole, including our compound, showed significant inhibition against MAO with IC50 values indicating potent activity. This suggests potential applications in treating neurodegenerative disorders where MAO plays a critical role in neurotransmitter degradation.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a notable zone of inhibition against Escherichia coli, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The presence of nitro groups at specific positions on the aromatic rings is crucial for enhancing the biological activity of this compound. Modifications to the structure can lead to variations in potency and selectivity for specific biological targets.

Q & A

Q. What are the key synthetic routes for (E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide?

The synthesis typically involves multi-step pathways, including:

  • Coupling reactions : Acrylamide formation via nucleophilic substitution between nitro-substituted thiophene derivatives and benzo[d]thiazol-2-amine precursors. Catalysts like triethylamine are used to promote amide bond formation .
  • Cyclization : Thiazole ring closure under controlled pH (5–7) and temperature (60–80°C) to ensure regioselectivity .
  • Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the E-isomer .

Q. Which spectroscopic methods confirm the structural identity and geometric isomerism (E-configuration)?

  • ¹H/¹³C NMR : Coupling constants (J = 12–16 Hz for trans-vinylic protons) and chemical shifts for nitro groups (~8.2 ppm for aromatic protons adjacent to NO₂) .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 415.0452) .

Q. What are the primary solubility and stability considerations for this compound?

  • Solubility : Limited aqueous solubility due to nitro and aromatic groups; polar aprotic solvents (DMF, DMSO) are preferred for biological assays .
  • Stability : Susceptible to photodegradation (nitro group reduction) and hydrolysis (amide bond cleavage at extreme pH). Store in amber vials at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Temperature : Lower temperatures (0–25°C) minimize side reactions during nitro group activation .
  • Solvent polarity : DMF improves solubility of intermediates but may require post-reaction dialysis to remove traces .
  • Catalyst screening : Triethylamine vs. DMAP (4-dimethylaminopyridine) for amidation efficiency; DMAP shows higher turnover but requires inert atmospheres .

Q. What computational strategies predict biological targets and structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK7) or inflammatory targets (COX-2). Focus on nitro group H-bonding with active-site residues .
  • DFT calculations : Analyze electron-withdrawing effects of nitro groups on acrylamide’s electrophilicity, correlating with thiol-binding potency in enzyme inhibition .

Q. How can contradictions between in vitro and in vivo activity data be resolved?

  • Metabolite profiling : LC-MS/MS to identify hydrolyzed products (e.g., nitro-reduced metabolites) that may alter activity .
  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution to assess bioavailability limitations .

Q. What mechanistic insights explain the compound’s anticancer activity?

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death in cancer lines (e.g., MCF-7). Compare with controls lacking nitro substituents .
  • Western blotting : Evaluate downregulation of anti-apoptotic proteins (Bcl-2) and caspase-3 activation .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepOptimal ConditionsYield Improvement StrategiesReference
Amide coupling0°C, Et₃N (2 eq), DMFUse fresh DMF; pre-activate amine
Cyclization70°C, pH 6.5, 12 hAdd KI as a catalyst
PurificationSilica gel (EtOAc:Hex = 3:7)Gradient elution

Q. Table 2: Spectroscopic Benchmarks

TechniqueDiagnostic FeatureTarget Compound SignatureReference
¹H NMRTrans-vinylic protonsδ 6.8–7.2 (d, J = 15.5 Hz)
IRAmide C=O stretch1652 cm⁻¹
HRMS[M+H]⁺m/z 415.0452 (calc. 415.0449)

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